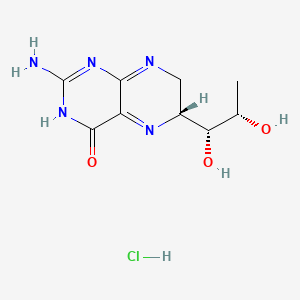

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a compound belonging to the class of quinoid systems. Quinoid systems are characterized by their unique structural features, which include two carbonyl groups in an unsaturated six-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural sources, including bacteria, fungi, and higher plants .

Vorbereitungsmethoden

The synthesis of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves several steps. One common method includes the oxidation of quinic acid using manganese dioxide and sulfuric acid. This reaction involves dehydration, decarboxylation, and subsequent oxidation . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other quinoid compounds. In biology, it plays a role in redox reactions and cellular respiration. In medicine, it has potential therapeutic applications due to its antioxidant properties and involvement in various biological processes . In the industry, it is used in the production of dyes and pigments .

Wirkmechanismus

The mechanism of action of Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride involves its role as a cofactor in redox reactions. It participates in electron transfer processes, which are crucial for cellular respiration and energy production. The compound interacts with various enzymes and proteins, facilitating the transfer of electrons and hydrogen atoms .

Vergleich Mit ähnlichen Verbindungen

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride can be compared with other quinoid compounds such as benzoquinones, naphthoquinones, and anthraquinones. These compounds share similar structural features but differ in their specific biological activities and applications. For example, benzoquinones are known for their role in pigmentation, while naphthoquinones and anthraquinones have diverse pharmacological properties .

Biologische Aktivität

Quinonoid-(6R)-dihydro-L-biopterin hydrochloride is a significant compound in the realm of biochemistry and pharmacology, particularly due to its role as a cofactor in various enzymatic reactions. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound, a derivative of tetrahydrobiopterin (BH4), is essential for the function of several enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and nitric oxide synthase. These enzymes are crucial for neurotransmitter synthesis and other metabolic processes.

The biological activity of this compound primarily revolves around its role as a cofactor in redox reactions. It facilitates electron transfer processes vital for cellular respiration and energy production. The compound interacts with various enzymes, enhancing their catalytic efficiency by stabilizing reaction intermediates and facilitating substrate conversion.

Key Functions:

- Electron Transfer : Participates in redox reactions critical for metabolic pathways.

- Cofactor Role : Serves as a necessary cofactor for key enzymes involved in neurotransmitter synthesis.

- Antioxidant Properties : Exhibits protective effects against oxidative stress, which is beneficial in cardiovascular health.

1. Neurotransmitter Synthesis

This compound is pivotal in synthesizing catecholamines such as dopamine, norepinephrine, and epinephrine. The enzymatic activity of PAH depends on this compound to convert phenylalanine into tyrosine. A deficiency in this cofactor can lead to metabolic disorders characterized by neurotransmitter imbalances.

2. Cardiovascular Health

Research indicates that tetrahydrobiopterin supplementation can ameliorate conditions associated with oxidative stress in cardiovascular diseases. It protects soluble guanylate cyclase from oxidative inactivation, thereby enhancing nitric oxide signaling and promoting vasodilation .

3. Antioxidant Activity

The compound demonstrates antioxidant properties by scavenging free radicals and preventing lipid peroxidation. This action contributes to cellular protection against damage caused by oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Tetrahydrobiopterin Supplementation

A study highlighted the effects of tetrahydrobiopterin supplementation on patients with phenylketonuria (PKU). Patients receiving BH4 showed improved metabolic control and reduced blood phenylalanine levels. This indicates the therapeutic potential of quinonoid compounds in managing metabolic disorders .

Comparative Analysis with Other Compounds

This compound can be compared with other quinoid compounds such as benzoquinones and naphthoquinones, which also exhibit biological activities but differ in their specific mechanisms and applications:

| Compound Type | Biological Activity | Key Differences |

|---|---|---|

| Quinonoid Compounds | Redox reactions, antioxidant properties | Varying structural features and enzyme interactions |

| Benzoquinones | Pigmentation, antimicrobial properties | Primarily involved in pigmentation processes |

| Naphthoquinones | Anticancer properties | More focused on cytotoxicity against cancer cells |

Eigenschaften

IUPAC Name |

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHYJSMRUIOMKW-ZUOBHZEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.